molecular formula C7H12O B14907786 (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol

(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No.: B14907786
M. Wt: 112.17 g/mol
InChI Key: YKARYLMPBXRWAE-UHFFFAOYSA-N
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Description

(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is a compound that features a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and interesting chemical properties. The presence of a hydroxyl group attached to the bicyclic structure makes it an alcohol, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a starting material One common method involves the radical addition of methyl groups to [11This process can be achieved through transition-metal-free multi-component reactions, where radicals derived from carboxylic acids and organo-halides add to [1.1.1]propellane to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch processing or continuous flow methods. The scalability of the synthesis is crucial for producing significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s biological activity and its potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound of the family, known for its strained ring system and reactivity.

    Cubane: Another strained ring system with similar applications in chemistry and materials science.

    Adamantane: A tricyclic compound with a similar three-dimensional structure and applications in drug discovery.

Uniqueness

(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of a strained bicyclic structure and a hydroxyl functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2-methyl-1-bicyclo[1.1.1]pentanyl)methanol

InChI

InChI=1S/C7H12O/c1-5-6-2-7(5,3-6)4-8/h5-6,8H,2-4H2,1H3

InChI Key

YKARYLMPBXRWAE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC1(C2)CO

Origin of Product

United States

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